molecular formula C6H9ClO3 B576326 (E)-Ethyl 2-chloro-3-hydroxybut-2-enoate CAS No. 1522-38-9

(E)-Ethyl 2-chloro-3-hydroxybut-2-enoate

Cat. No.: B576326
CAS No.: 1522-38-9
M. Wt: 164.585
InChI Key: YDWMMDXLIPZMFG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-Ethyl 2-chloro-3-hydroxybut-2-enoate is an α,β-unsaturated ester characterized by a chloro substituent at position 2, a hydroxyl group at position 3, and an ethyl ester moiety. The (E)-configuration denotes that the higher-priority groups (Cl and OH) are on opposite sides of the double bond (C2–C3). This compound’s reactivity and physicochemical properties are influenced by the electron-withdrawing chloro group and the hydrogen-bonding capacity of the hydroxyl group.

Properties

CAS No.

1522-38-9

Molecular Formula

C6H9ClO3

Molecular Weight

164.585

IUPAC Name

ethyl (E)-2-chloro-3-hydroxybut-2-enoate

InChI

InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h8H,3H2,1-2H3/b5-4+

InChI Key

YDWMMDXLIPZMFG-SNAWJCMRSA-N

SMILES

CCOC(=O)C(=C(C)O)Cl

Synonyms

2-Butenoic acid, 2-chloro-3-hydroxy-, ethyl ester

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The compound’s analogs differ in substituent type, position, and functional groups. Key comparisons include:

(a) Ethyl 2-cyano-3-hydroxybut-2-enoate (E-isomer)
  • Substituent: Cyano (-CN) at C2 instead of chloro (-Cl).
  • Impact: The cyano group is stronger electron-withdrawing than chloro, increasing electrophilicity at the β-carbon. This enhances reactivity in Michael additions but reduces solubility due to lower polarity compared to -Cl .
(b) Ethyl 4-amino-2-chlorobut-2-enoate
  • Substituent: Amino (-NH₂) at C4 instead of hydroxyl (-OH) at C3.
(c) Ethyl 2-amino-3-methylbut-2-enoate
  • Substituents: Amino (-NH₂) at C2 and methyl (-CH₃) at C3.
  • Impact: The amino group increases nucleophilicity at C2, while the methyl group adds steric hindrance, reducing susceptibility to electrophilic attacks .

Physicochemical Properties

Compound Name Molecular Formula Substituents (Position) Key Functional Groups Solubility (Polarity) Reactivity Notes
(E)-Ethyl 2-chloro-3-hydroxybut-2-enoate C₆H₉ClO₃ -Cl (C2), -OH (C3) Ester, α,β-unsaturated Moderate (polar) Electrophilic β-carbon
(E)-Ethyl 2-cyano-3-hydroxybut-2-enoate C₇H₉NO₃ -CN (C2), -OH (C3) Ester, α,β-unsaturated Low (less polar) High electrophilicity
Ethyl 4-amino-2-chlorobut-2-enoate C₆H₁₀ClNO₂ -Cl (C2), -NH₂ (C4) Ester, α,β-unsaturated High (basic NH₂) Basic, H-bond donor
Ethyl 2-amino-3-methylbut-2-enoate C₇H₁₃NO₂ -NH₂ (C2), -CH₃ (C3) Ester, α,β-unsaturated Moderate Steric hindrance at C3

Bioactivity and Protein Interactions

  • This compound: The hydroxyl group facilitates hydrogen bonding with protein targets, while the chloro group may enhance binding to hydrophobic pockets. This dual functionality could enable unique bioactivity profiles, such as enzyme inhibition .
  • Amino-Substituted Analogs: Amino groups (e.g., in Ethyl 4-amino-2-chlorobut-2-enoate) can form salt bridges or act as proton donors/acceptors, influencing target selectivity .

Spectroscopic and Crystallographic Insights

  • NMR Shifts: The hydroxyl proton in this compound is expected to appear as a broad singlet (δ ~5.5–6.5 ppm), while the chloro substituent deshields adjacent carbons (C2: δ ~100–110 ppm in ¹³C NMR). Cyanated analogs show distinct nitrile signals (δ ~110–120 ppm) .
  • Crystallography: Tools like SHELX and ORTEP-3 (used for small-molecule crystallography) highlight conformational differences. For example, the hydroxyl group’s hydrogen bonding in the target compound may stabilize crystal packing compared to non-polar analogs .

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